

# Spectroscopic Characterization of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-(3-Methoxyphenyl)-2-methylpropanoic acid

**Cat. No.:** B101306

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-(3-Methoxyphenyl)-2-methylpropanoic acid**. Due to the limited availability of specific experimental data in publicly accessible databases, this guide combines established spectroscopic principles for carboxylic acids with data from closely related analogs to present a predictive characterization. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to aid in the acquisition of empirical data.

## Chemical Structure and Properties

Structure:

Molecular Formula: C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>

Molecular Weight: 194.23 g/mol

IUPAC Name: 2-(3-methoxyphenyl)-2-methylpropanoic acid

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **2-(3-Methoxyphenyl)-2-methylpropanoic acid** based on the analysis of its functional groups and data from analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~7.2-7.3	Triplet	1H	Ar-H
~6.8-6.9	Multiplet	3H	Ar-H
~3.8	Singlet	3H	-OCH <sub>3</sub>
~1.6	Singlet	6H	-C(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~180	-COOH
~160	Ar-C-O
~145	Ar-C (quaternary)
~130	Ar-CH
~120	Ar-CH
~115	Ar-CH
~113	Ar-CH
~55	-OCH <sub>3</sub>
~45	-C(CH <sub>3</sub> ) <sub>2</sub>
~25	-C(CH <sub>3</sub> ) <sub>2</sub>

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
2980-2930	Medium-Strong	C-H stretch (Aliphatic)
1710-1680	Strong	C=O stretch (Carboxylic acid dimer)
1600, 1480	Medium-Weak	C=C stretch (Aromatic ring)
1250-1200	Strong	C-O stretch (Aromatic ether)
1150-1020	Medium	C-O stretch (Carboxylic acid)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
194	[M] <sup>+</sup> (Molecular ion)
179	[M - CH <sub>3</sub> ] <sup>+</sup>
149	[M - COOH] <sup>+</sup>
135	[M - C(CH <sub>3</sub> ) <sub>2</sub> COOH] <sup>+</sup>
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid organic compounds like **2-(3-Methoxyphenyl)-2-methylpropanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

**Methodology:**

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Integrate the peaks to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
  - A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

**Methodology:**

- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Record the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

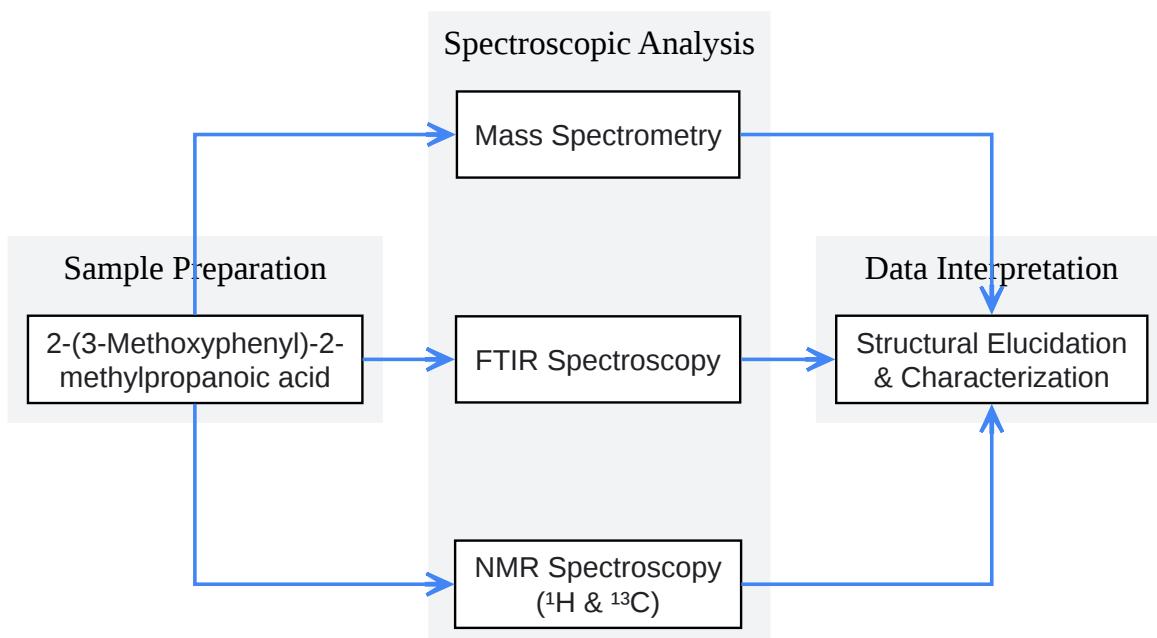
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via a liquid chromatography system.
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion at a specific  $m/z$  value.

- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will correspond to the molecular weight of the compound. Other peaks will represent fragment ions, which can provide structural information.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by empirical measurement. The provided protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

- To cite this document: BenchChem. [Spectroscopic Characterization of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101306#spectroscopic-characterization-of-2-3-methoxyphenyl-2-methylpropanoic-acid]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)